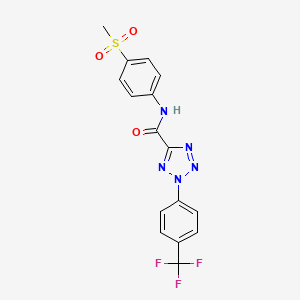
N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12F3N5O3S and its molecular weight is 411.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide are antibiotic-resistant Gram-positive bacteria . This compound is effective in inhibiting the growth of these bacteria .
Mode of Action
this compound interacts with its targets by preventing the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . It eradicates preformed biofilms effectively and is found to be more effective than the control antibiotic vancomycin .
Biochemical Pathways
It is suggested that the compound has a broad range of inhibitory effects, indicating that it targets pathways that have a global effect on bacterial cell function .
Result of Action
The molecular and cellular effects of this compound’s action include effective growth inhibition of antibiotic-resistant Gram-positive bacteria and prevention of biofilm development . It also eradicates preformed biofilms effectively .
生化分析
Biochemical Properties
N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the trifluoromethyl group in the compound is known to enhance binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context . The methylsulfonyl group can also participate in hydrogen bonding and other interactions, further modulating the compound’s biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular function and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to bind to enzyme active sites, potentially inhibiting or activating enzymatic activity . The methylsulfonyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and influencing the protein’s function . These interactions can lead to changes in gene expression and cellular activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs . It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any harmful side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it may inhibit or activate specific enzymes, leading to changes in the production or consumption of metabolites . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are key factors in its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s availability and activity within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its activity and interactions with other biomolecules, ultimately influencing cellular processes and functions .
属性
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O3S/c1-28(26,27)13-8-4-11(5-9-13)20-15(25)14-21-23-24(22-14)12-6-2-10(3-7-12)16(17,18)19/h2-9H,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCKCXYJUHBMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635346.png)
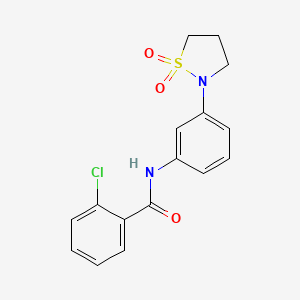

![(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2635350.png)
![2-(2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2635351.png)
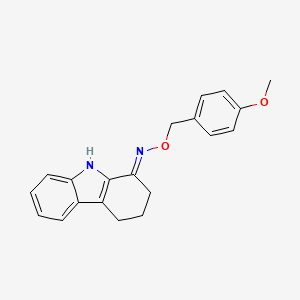
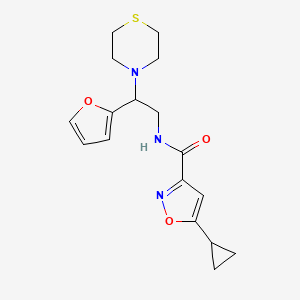
![3-AMINO-2-[2-(MORPHOLIN-4-YL)ACETYL]BUT-2-ENENITRILE](/img/structure/B2635356.png)
![ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate](/img/structure/B2635359.png)
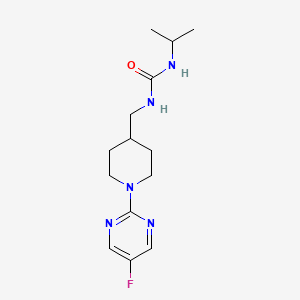
![N-(2,4-difluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2635364.png)
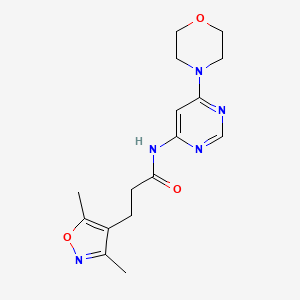
![3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2635366.png)
